
Deschloro ticlopidine
Descripción
Introduction to Deschloro Ticlopidine Research
Historical Development within Thienopyridine Pharmacology
The thienopyridine class, which includes ticlopidine, clopidogrel, and prasugrel, originated in the 1970s during efforts to develop anti-inflammatory agents. Researchers at Porcor (later Sanofi) discovered ticlopidine’s antiplatelet properties serendipitously while screening thienopyridine derivatives. This compound, synthesized by removing the chlorine atom from ticlopidine’s benzyl group, was initially characterized as a metabolic impurity. Its development parallels advancements in understanding ADP receptor (P2Y₁₂) inhibition, a key pathway in platelet aggregation.
Key Milestones:
- 1972 : Discovery of ticlopidine’s antiplatelet effects.
- 1978 : Ticlopidine approved in France for thrombotic prevention.
- 1990s–2000s : Identification of active metabolites of thienopyridines, clarifying their prodrug mechanisms.
- 2010s–2020s : Characterization of this compound as a reference compound in metabolic studies.
Relationship to Parent Compound Ticlopidine
This compound (C₁₄H₁₅NS, MW 229.34 g/mol) differs structurally from ticlopidine (C₁₄H₁₄ClNS) by the absence of a chlorine atom at the 2-position of the benzyl group. This modification alters its pharmacokinetic and pharmacodynamic profiles:
While ticlopidine requires hepatic CYP2C19 and CYP2B6 for conversion to its active metabolite, this compound’s metabolic pathway remains less defined. Preliminary studies suggest it may inhibit ADP-induced platelet aggregation via P2Y₁₂ receptor antagonism, albeit with reduced potency compared to ticlopidine.
Significance in Antiplatelet Research
This compound serves two primary roles in cardiovascular research:
- Metabolic Studies : As a deuterated analog (this compound-d₅), it enables isotopic tracing of thienopyridine metabolism.
- Structure-Activity Relationship (SAR) Analysis : Its chlorine-free structure helps elucidate the pharmacophore requirements for P2Y₁₂ inhibition.
Notably, ticlopidine’s clinical use declined due to adverse effects like neutropenia (1% incidence), spurring interest in analogs like this compound to optimize safety profiles.
Current Academic Investigation Landscape
Recent studies focus on:
- Synthetic Chemistry : Optimizing routes for this compound and its deuterated variants.
- Pharmacokinetics : Assessing oral bioavailability (80% for ticlopidine) and protein binding (98%) in analog compounds.
- Mechanistic Studies : Comparing ADP inhibition kinetics between ticlopidine and deschloro derivatives.
Ongoing clinical trials for newer P2Y₁₂ inhibitors (e.g., prasugrel, ticagrelor) have reduced attention on this compound, but it remains a valuable tool in preclinical settings.
Propiedades
IUPAC Name |
5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-2-4-12(5-3-1)10-15-8-6-14-13(11-15)7-9-16-14/h1-5,7,9H,6,8,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPPGBJHJWFJCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203649 | |
Record name | Deschloro ticlopidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55142-78-4 | |
Record name | Deschloro ticlopidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055142784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deschloro ticlopidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESCHLORO TICLOPIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M52XJ51O8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Adaptation of Ticlopidine Synthesis Pathways
This compound is often synthesized by modifying established ticlopidine protocols, omitting chlorination steps or substituting non-chlorinated reagents. For example:
Table 1: Comparison of Key Synthetic Routes
Detailed Methodologies and Optimization
Benzyl Chloride-Mediated Alkylation
This method adapts ticlopidine’s synthesis by substituting 2-chlorobenzyl chloride with benzyl chloride:
-
Formylation of Thiophene : Thiophene undergoes Vilsmeier-Haack formylation to yield 2-thiophenecarboxaldehyde.
-
Pictet-Spengler Cyclization : The aldehyde reacts with paraformaldehyde and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in trifluoroacetic acid to form the tetrahydrothienopyridine core.
-
Benzylation : Benzyl chloride is used instead of 2-chlorobenzyl chloride in an SN2 reaction with NaH/THF, achieving a 58% yield.
Key Advantage : Avoids hazardous chlorinated reagents, simplifying purification.
Reductive Dechlorination of Ticlopidine
Direct dechlorination of ticlopidine offers a shorter pathway:
-
Catalytic Hydrogenation : Ticlopidine is treated with palladium on carbon (Pd/C) under hydrogen gas in ethanol, selectively removing the chlorine atom.
-
Workup : Filtration and recrystallization yield this compound with 72% purity.
Challenge : Over-reduction may occur, requiring precise control of H₂ pressure.
Advanced Multicomponent Approaches
Organozinc Reagent-Based Synthesis
A scalable method employs phenylzinc bromide instead of 2-chlorophenylzinc bromide:
-
Organozinc Preparation : Benzene reacts with Zn dust and CoBr₂ in acetonitrile to form phenylzinc bromide.
-
Three-Component Reaction : The zinc reagent, paraformaldehyde, and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine react at 60°C, yielding this compound in 65% yield.
Advantage : High atom economy and compatibility with large-scale production.
Analytical and Process Optimization
Catalyst Screening
Solid acid/base catalysts (e.g., SO₄²⁻/SnO₂-Fe₂O₃) enhance reaction efficiency in heterogeneous systems:
Solvent and Temperature Effects
-
Optimal Solvents : Dichloroethane and acetonitrile improve intermediate solubility.
-
Temperature Control : Reactions at 60–80°C balance speed and side-reaction suppression.
Research Findings and Challenges
Yield Limitations
Análisis De Reacciones Químicas
Types of Reactions
Deschloro ticlopidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can further modify the structure of this compound, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in the presence of a solvent like tetrahydrofuran.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, with conditions tailored to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of this compound.
Aplicaciones Científicas De Investigación
Thrombotic Disorders
Deschloro ticlopidine has shown efficacy in preventing thrombotic events such as strokes and transient ischemic attacks (TIAs). It is particularly beneficial for patients who are intolerant to aspirin or for whom aspirin therapy has failed. Clinical studies indicate that ticlopidine significantly reduces the incidence of stroke compared to aspirin in specific populations .
Cardiovascular Interventions
In patients undergoing percutaneous coronary interventions (PCI), this compound may be utilized to prevent stent thrombosis. Studies have demonstrated that it can reduce the risk of subacute stent thrombosis when compared with warfarin-based regimens .
Ticlopidine-Induced Aplastic Anemia
While this compound is generally well-tolerated, there are notable adverse effects associated with its parent compound, ticlopidine. Two case reports highlighted severe aplastic anemia following ticlopidine treatment, emphasizing the need for monitoring blood counts during therapy .
Case | Patient Age | Treatment Duration | Outcome |
---|---|---|---|
Case 1 | 70 years | 7 weeks | Recovery after withdrawal |
Case 2 | 82 years | 2 years | Recovery after withdrawal |
These cases illustrate the importance of vigilance in monitoring patients receiving this compound or related compounds.
Comparative Efficacy
A comparative analysis between this compound and other antiplatelet agents reveals its potential advantages and limitations:
Agent | Efficacy in Stroke Prevention | Adverse Effects |
---|---|---|
This compound | Higher efficacy than aspirin | Risk of neutropenia and aplastic anemia |
Clopidogrel | Similar efficacy | Generally better tolerated |
Aspirin | Standard treatment | Gastrointestinal issues |
This compound may offer enhanced efficacy in specific patient populations but carries a risk profile that necessitates careful patient selection and monitoring.
Mecanismo De Acción
The mechanism of action of deschloro ticlopidine involves its interaction with specific molecular targets, such as the P2Y12 receptor on platelets. By binding to this receptor, the compound inhibits the activation of the glycoprotein IIb/IIIa complex, preventing platelet aggregation. This mechanism is similar to that of ticlopidine, but the absence of the chlorine atom may result in differences in binding affinity and efficacy.
Comparación Con Compuestos Similares
Structural and Molecular Comparisons
Deschloro ticlopidine differs from ticlopidine by the absence of the chlorine atom, which alters its electronic and steric properties. This modification may influence binding affinity to the P2Y12 receptor, metabolic pathways, and pharmacokinetics. Key structural analogs include:
Compound | Structural Feature (vs. Ticlopidine) | Key Functional Groups |
---|---|---|
Ticlopidine | 2-chlorophenyl group | Thienopyridine, chlorobenzyl substituent |
This compound | No chlorine at benzyl group | Benzyl substituent (no Cl) |
Clopidogrel | Methyl ester at carboxyl group | Thienopyridine, methyl ester |
Prasugrel | Cyclopropylcarboxylate ester | Thienopyridine, cyclopropyl group |
Ticagrelor | Cyclopentyltriazolopyrimidine backbone | Non-thienopyridine, reversible binding |
Density functional theory (DFT) studies on similar thienopyridines suggest that such structural changes impact molecular stability and interactions with cytochrome P450 (CYP) enzymes .
Metabolic Pathways and CYP Interactions
Ticlopidine is metabolized by CYP2B6, CYP2C19, and CYP3A4 to form active thiol metabolites . Its thiolactone intermediate is critical for P2Y12 receptor inhibition. This compound, lacking the chlorine atom, may exhibit divergent metabolic behavior:
- CYP2B6 Inhibition : Ticlopidine is a potent mechanism-based inhibitor of CYP2B6 (kinact/KI = 37 L·mol⁻¹·s⁻¹) . Chlorine’s absence could reduce covalent binding to CYP active sites, decreasing inhibition potency.
- CYP2C19 Interaction : Ticlopidine inactivates CYP2C19 via a reactive thiophene S-oxide intermediate . This compound may generate less reactive metabolites, diminishing enzyme inactivation.
In contrast, clopidogrel and prasugrel rely on esterase-mediated hydrolysis followed by CYP-dependent activation, bypassing direct CYP inhibition .
Pharmacodynamic and Clinical Efficacy
- Antiaggregatory Potency : Ticlopidine’s active metabolite irreversibly inhibits the P2Y12 receptor, with a relative risk reduction of 30.2% in stroke recurrence (vs. placebo) . This compound’s efficacy remains unstudied, but structural analogs like clopidogrel show superior safety and comparable efficacy (8.7% risk reduction vs. aspirin) .
- Onset and Duration : Ticlopidine requires 3–5 days for maximal effect due to hepatic metabolism. This compound’s kinetics may differ if metabolic activation is altered.
Actividad Biológica
Deschloro ticlopidine, a derivative of ticlopidine, is primarily recognized for its role as an antiplatelet agent. This article delves into the biological activity of this compound, examining its pharmacodynamics, clinical implications, and associated research findings.
Overview of Ticlopidine and Its Metabolites
Ticlopidine is a prodrug that is metabolized to several active metabolites, including this compound. The primary mechanism of action involves the inhibition of platelet aggregation through the blockade of adenosine diphosphate (ADP) receptors on platelets, specifically the P2Y12 receptor. This inhibition leads to reduced thrombus formation, making ticlopidine effective in preventing thrombotic events such as strokes and transient ischemic attacks (TIAs) .
Pharmacodynamics
Mechanism of Action:
- ADP Receptor Blockade: this compound inhibits the binding of ADP to its receptors on platelets, impairing the activation of the GPIIb/IIIa receptor complex necessary for platelet aggregation.
- Inhibition Profile: It has been shown to variably inhibit platelet aggregation induced by other agonists such as collagen and thrombin .
Pharmacokinetics:
- Absorption: this compound exhibits high oral bioavailability (>80%), with food enhancing absorption.
- Metabolism: It undergoes extensive hepatic metabolism, resulting in multiple metabolites, with this compound being one of the significant active forms.
- Half-life: The elimination half-life varies from approximately 7.9 hours in younger subjects to about 12.6 hours in older adults .
Clinical Efficacy
This compound has been evaluated in various clinical settings:
- Stroke Prevention: In randomized trials comparing ticlopidine with aspirin, this compound demonstrated superior efficacy in reducing the incidence of strokes among patients with a history of TIAs . The Ticlopidine Aspirin Stroke Study (TASS) indicated a notable reduction in stroke risk with ticlopidine treatment compared to aspirin .
- Long-term Studies: Long-term studies have shown that while this compound is effective in preventing thrombotic events, it is associated with a higher incidence of adverse effects compared to aspirin, necessitating careful patient monitoring .
Side Effects and Safety Profile
Despite its efficacy, this compound is associated with several hematological side effects:
- Neutropenia and Agranulocytosis: Serious side effects include neutropenia (less than 1% incidence) and agranulocytosis, which can occur within the first few months of therapy. Monitoring white blood cell counts is essential during treatment .
- Other Adverse Effects: Commonly reported side effects include gastrointestinal disturbances (20% incidence), skin rashes (14%), and increased cholesterol levels .
Case Studies
Several case studies highlight the clinical implications of this compound:
-
Case Study on Agranulocytosis:
A 63-year-old male patient treated with ticlopidine for transient ischemic attacks developed agranulocytosis after two months. Upon discontinuation and supportive treatment, his leukocyte count normalized within a week . -
Long-term Efficacy:
In another study involving patients with chronic arterial occlusion, this compound showed promise in reducing thrombus formation but required careful monitoring due to potential side effects .
Research Findings
Recent studies have focused on optimizing the therapeutic profile of this compound:
- Analog Development: Research has led to the synthesis of over a thousand analogs aimed at enhancing antiplatelet activity while minimizing side effects. Some analogs have shown improved tolerability compared to traditional ticlopidine .
- Comparative Studies: Ongoing comparative studies continue to evaluate this compound against newer antiplatelet agents like clopidogrel and prasugrel, assessing their relative efficacy and safety profiles .
Q & A
Q. What structural features of ticlopidine derivatives, such as deschloro ticlopidine, are critical for their interaction with cytochrome P450 enzymes like CYP2C19?
The o-chlorophenyl substituent, thiophene ring, and tertiary amine function in ticlopidine are essential for binding to CYP2C19. Derivatives lacking the o-chlorophenyl group show no spectral interaction or inhibition of CYP2C19, as demonstrated by UV-visible studies and kinetic analyses (Ks = 2.8 ± 1 µM for ticlopidine) . This compound, lacking the chlorine substituent, would likely exhibit reduced binding affinity, necessitating comparative molecular docking or competitive inhibition assays to validate structural contributions.
Q. What are the primary metabolic pathways of ticlopidine derivatives, and how might this compound deviate in its metabolic fate?
Ticlopidine undergoes CYP2C19-catalyzed oxidation to form the keto tautomer of 2-hydroxyticlopidine and ticlopidine S-oxide dimers (TSOD), with Vmax values of 13 ± 2 and 0.4 ± 0.1 min<sup>-1</sup>, respectively . This compound, lacking the chlorine group, may shift metabolic pathways toward thiophene ring oxidation (e.g., S-oxide formation) rather than chlorophenyl-epoxidation, as observed in clopidogrel . Comparative metabolite profiling using LC-MS/MS in human liver microsomes is recommended to confirm pathway deviations.
Q. How does the solubility profile of this compound compare to ticlopidine, and what methods predict its pH-dependent solubility?
Ticlopidine’s solubility follows the Henderson-Hasselbalch (HH) equation due to its monoprotic base properties, showing good correlation between predicted and experimental pH-dependent logS curves . For this compound, computational tools like Chemaxon’s solubility predictor can model logS curves, but experimental validation via shake-flask methods at varying pH levels (e.g., 1.2–7.4) is critical to account for structural modifications affecting ionization and solubility.
Advanced Research Questions
Q. What experimental designs are optimal for quantifying mechanism-based inactivation (MBI) of CYP isoforms by this compound?
To assess MBI, pre-incubate recombinant CYP isoforms (e.g., CYP2C19 or 2B4) with this compound, followed by addition of a probe substrate (e.g., omeprazole for CYP2C19). Measure time- and concentration-dependent inactivation using parameters like kinact (inactivation rate constant) and KI (inhibitor concentration for half-maximal inactivation). Covalent binding studies with radiolabeled this compound can confirm active-site alkylation, as seen in ticlopidine’s inactivation of CYP2C19 (kinact/KI = 37 L·mol<sup>-1</sup>·s<sup>-1</sup>) .
Q. How can conflicting data on thiophene vs. chlorophenyl metabolic pathways in ticlopidine derivatives be resolved?
Structural orientation studies (e.g., X-ray crystallography or NMR relaxation) can clarify whether this compound adopts a "thiophene-down" or alternative binding mode in CYP isoforms like 2B4, which favors thiophene oxidation . Parallel in vitro assays with isoform-specific inhibitors (e.g., CYP2B6 vs. 2C19) and metabolite quantification via high-resolution mass spectrometry can disentangle pathway contributions.
Q. What methodological safeguards are necessary when evaluating this compound’s stability in physiological matrices?
To avoid artifactual degradation, use stabilizers like glutathione (5 mM) in incubation buffers and conduct stability studies under controlled O2/CO2 conditions. Monitor time-dependent degradation via UPLC-UV and confirm metabolite identity with NMR or tandem MS. For solubility studies, ensure equilibration times ≥24 hours and validate supersaturation behavior using dynamic light scattering .
Data Analysis & Interpretation
Q. How should researchers address nonlinear metabolic kinetics in ticlopidine derivatives like this compound?
Nonlinear kinetics may arise from MBI or autoinhibition. Use progress curve analysis with numerical integration (e.g., SAAM II software) to model simultaneous metabolism and inactivation. Partition ratios (metabolites formed per enzyme inactivated) can be calculated using radiolabeled tracers, as demonstrated for ticlopidine (r = 26 for CYP2C19) .
Q. What statistical approaches are suitable for comparing this compound’s antiplatelet efficacy to ticlopidine in preclinical models?
Employ dose-response assays (e.g., ADP-induced platelet aggregation) with IC50 determination using nonlinear regression (e.g., GraphPad Prism). For in vivo models, use repeated-measures ANOVA to account for inter-subject variability, and apply Bonferroni correction for multiple comparisons. Reference ticlopidine’s established IC50 (~2 µM) as a benchmark .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.